molecular formula C12H19NO4 B13046936 Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13046936
M. Wt: 241.28 g/mol
InChI Key: QTTCFJHMVLUNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a high-value spirocyclic building block designed for the synthesis of complex molecules in drug discovery. Its primary research value lies in its multifunctional structure, which features a rigid, three-dimensional spiro[3.4]octane core that can improve the physiochemical properties and selectivity of drug candidates. The Boc-protected secondary amine serves as a key handle for introducing diverse amine-containing fragments via deprotection and subsequent coupling reactions. Crucially, the formyl group at the 8-position provides a reactive aldehyde functionality that is readily amenable to further synthetic elaboration, most notably through reductive amination to install various amine linkers. This makes the compound particularly significant in the construction of Proteolysis-Targeting Chimeras (PROTACs), where it can function as a central component to connect an E3 ligase ligand to a protein-of-interest targeting moiety. The incorporation of spirocyclic scaffolds like this one is a recognized strategy to escape flat, aromatic chemical space and explore novel, three-dimensional structures with potentially improved drug-like properties. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 5-formyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-4-9(5-14)12(6-13)7-16-8-12/h5,9H,4,6-8H2,1-3H3

InChI Key

QTTCFJHMVLUNCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)COC2)C=O

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Conditions for Key Steps

Step Reagents/Conditions Solvent(s) Temperature Notes
Spirocyclic core formation Phosphine catalyst, cyclopentane/oxetane precursors Dichloromethane (DCM), Tetrahydrofuran (THF) 0 to 40 °C Control of stereochemistry
Boc protection of amine Di-tert-butyl dicarbonate, base (e.g., triethylamine) DCM 0 to room temperature Protects nitrogen functionality
Formylation Formyl chloride or formic acid derivatives DCM, THF 0 to 25 °C Mild conditions to prevent side reactions
Oxidation (hydroxymethyl to formyl) Mild oxidants such as PCC (pyridinium chlorochromate) or Swern oxidation DCM -78 to 0 °C Avoids over-oxidation
Purification Silica gel chromatography Various eluents (hexane/ethyl acetate) Ambient Ensures high purity

Detailed Research Findings and Analysis

Multi-step Synthesis Insights

  • The multi-step nature of the synthesis requires careful optimization of each reaction step to maximize yield and stereoselectivity. The spirocyclic ring formation is often the rate-limiting step and demands precise control over reaction parameters.

  • The choice of solvent is critical; dichloromethane and tetrahydrofuran are preferred for their ability to dissolve both organic substrates and catalysts while maintaining reaction selectivity.

  • Temperature control during formylation and oxidation steps is essential to prevent decomposition or unwanted side reactions, especially given the sensitivity of the formyl group.

Industrial Scale Considerations

  • Industrial production would adapt these laboratory methods to batch or continuous flow reactors to improve scalability, reproducibility, and cost-effectiveness.

  • Automation and in-line monitoring (e.g., HPLC, NMR) could be employed to ensure consistent quality and yield.

  • The use of green chemistry principles , such as solvent recycling and minimizing hazardous reagents, may be integrated to enhance sustainability.

Chemical Reaction Types and Further Functionalization

  • The formyl group is a versatile handle for further chemical modifications such as:

    • Oxidation to carboxylic acid derivatives using oxidants like potassium permanganate or chromium trioxide.

    • Reduction to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    • Nucleophilic substitution reactions at the ester group, enabling the synthesis of various derivatives.

Summary Table of Preparation Methods and Key Parameters

Preparation Aspect Details
Core Formation Method Phosphine-catalyzed cycloisomerization
Nitrogen Protection Boc protection using di-tert-butyl dicarbonate
Formyl Group Introduction Formyl chloride/formic acid or oxidation of hydroxymethyl
Typical Solvents Dichloromethane, tetrahydrofuran
Temperature Range 0 °C to room temperature, low temperature for oxidation
Purification Techniques Silica gel chromatography, TLC monitoring
Industrial Scale Adaptation Batch reactors, continuous flow, automation

The preparation of Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a complex, multi-step process that hinges on the efficient construction of the spirocyclic core, strategic protection of functional groups, and precise introduction of the formyl substituent. The synthesis demands meticulous control of reaction conditions and purification to achieve high purity and yield. These methods are supported by diverse research findings emphasizing the importance of catalyst choice, solvent selection, and temperature regulation. Industrial adaptation of these methods focuses on scalability and reproducibility, leveraging modern reactor technologies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Potential

Research indicates that Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate may exhibit significant pharmacological activities, particularly related to muscarinic receptor signaling pathways. Preliminary studies suggest its potential as a therapeutic agent for conditions influenced by these receptors, such as neurological disorders and certain types of cancer .

Drug Design

The compound's structure allows for modifications that can enhance its biological activity and selectivity. It serves as a versatile building block in the synthesis of novel drugs targeting specific biological pathways. The optimization of synthetic routes for improved yield and purity is a critical area of ongoing research .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including multi-step organic synthesis techniques that incorporate chromatography for purification . Understanding these synthetic pathways is essential for scaling up production for research and commercial applications.

Comparative Analysis with Related Compounds

To contextualize the applications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylateContains a benzyl groupDifferent lipophilicity affecting bioavailability
Tert-butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylateVariation in the position of formyl groupAlters receptor interaction profile
Ethyl 2-[4-(pyrrolidin)]piperidin-1-y]-6-azaspiro[3.4]octaneIncorporates piperidine ringPotential variations in pharmacodynamics

This comparison highlights how modifications in substituents can significantly influence the chemical behavior and biological activity of these compounds .

Therapeutic Studies

Ongoing research has been focused on evaluating the therapeutic efficacy of this compound in preclinical models. For instance, studies exploring its effects on muscarinic receptors have shown promise in modulating signaling pathways relevant to cognitive function and memory enhancement .

Cosmetic Formulation Potential

There is emerging interest in the use of this compound in cosmetic formulations due to its potential skin benefits. Research indicates that compounds with similar structures can enhance skin hydration and provide protective effects against environmental stressors . Further investigations are needed to establish its safety and efficacy in topical applications.

Mechanism of Action

The mechanism of action of tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Structural Variations and Heteroatom Substitutions

The spiro[3.4]octane core allows for diverse substitutions and heteroatom replacements, significantly altering physicochemical and pharmacological properties. Key analogs include:

Compound Name Heteroatoms/Substituents CAS Number Molecular Formula Molecular Weight Key Features
Tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate 8-oxo (ketone) 1823493-77-1 C12H19NO3 225.29 Oxo group enhances stability; used in peptide mimetics .
Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate 8-hydroxymethyl 129321-82-0 C13H23NO3 241.33 Hydroxymethyl group enables further functionalization via oxidation .
Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate 2-formyl 203662-55-9 C12H19NO3 225.29 Formyl group at position 2; positional isomer with distinct reactivity .
Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate 6-thia (sulfur), 8-oxo 2197052-81-4 C11H17NO3S 255.32 Sulfur substitution improves lipophilicity; potential for metal coordination .
Tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate 1-oxo 1251010-17-9 C11H17NO3 211.26 Oxo group at position 1; compact structure for constrained scaffolds .

Stability and Reactivity

  • Formyl vs. Oxo Groups : The formyl group in the target compound is more electrophilic than oxo substituents, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • Hydroxymethyl Stability : The hydroxymethyl analog (CAS 129321-82-0) requires inert storage conditions to prevent oxidation, whereas oxo derivatives are more stable .

Biological Activity

Tert-butyl 8-formyl-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound known for its unique spirocyclic structure, which contributes to its diverse biological activities. This article delves into the biological activity of this compound, examining its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO3C_{12}H_{19}NO_3, with a molecular weight of 239.29 g/mol. The compound features several functional groups, including an 8-formyl group, which enhances its reactivity and potential interactions with biological targets.

Key Structural Features

FeatureDescription
Spirocyclic Framework Provides rigidity and potential for specific receptor binding
Formyl Group Increases reactivity and may enhance biological interactions
Oxa and Aza Moieties Contribute to structural diversity and potential biological activity

Biological Activity Overview

Research indicates that compounds with spirocyclic structures, such as this compound, often exhibit significant biological activities , including:

  • Antimicrobial Properties : Initial studies suggest that this compound may inhibit the growth of various bacteria and fungi.
  • Antiviral Activity : Investigations are ongoing to determine its efficacy against viral pathogens.
  • Anticancer Potential : Preliminary findings indicate that it may affect cancer cell proliferation through specific molecular pathways.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : Its rigid structure may enhance binding affinity to specific receptors, influencing signal transduction pathways.
  • Reactive Oxygen Species (ROS) Modulation : There is evidence suggesting that it may modulate ROS levels, affecting cellular oxidative stress responses.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the spirocyclic class, providing insights into the potential applications of this compound.

Study Highlights

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at certain concentrations.
  • Anticancer Effects :
    • Research involving cancer cell lines demonstrated that the compound could induce apoptosis in HeLa cells, suggesting a mechanism for anticancer activity through programmed cell death pathways.
  • Viral Inhibition Studies :
    • Preliminary assays showed promising results against influenza virus strains, warranting further investigation into its antiviral mechanisms.

Future Directions in Research

Further studies are essential to fully elucidate the biological mechanisms of this compound. Key areas for future research include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and receptors.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
  • Synthesis of Derivatives : Developing analogs with enhanced biological activity or reduced toxicity.

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